molecular formula C41H28N6Na4O17S4 B047320 Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate CAS No. 111150-22-2

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate

Cat. No. B047320
M. Wt: 1096.9 g/mol
InChI Key: AQJHZNCSXLBXMY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonate salts involves self-assembly processes in aqueous solutions, leading to the formation of dimers or other complex structures through hydrogen bonding and other interactions. These processes are critical for the formation of inclusion complexes with various organic compounds, which can be indicative of the synthetic pathways and stability of the compound (C. Yue & B. Poh, 2019).

Molecular Structure Analysis

The molecular structure of sulfonate salts and similar compounds is characterized by their ability to form stable complexes with organic molecules. This property is evidenced by encapsulation phenomena in water, showcasing a dimeric structure stabilized by hydrogen bonds (C. Yue & B. Poh, 2019). The crystal structure analysis of related compounds further reveals the importance of hydrogen bonding in determining the molecular conformation and stability of these complexes.

Chemical Reactions and Properties

Sulfonate salts undergo various chemical reactions, including thermal and acid-catalyzed decomposition, leading to the formation of different products depending on the conditions. These reactions provide insights into the reactivity and chemical behavior of the compound under study (S. Ito et al., 1979).

Physical Properties Analysis

The physical properties of sulfonate salts, such as solubility in water and stability constants of inclusion complexes, are crucial for understanding their behavior in aqueous environments. These properties are influenced by the compound's molecular structure and the nature of its interactions with other molecules (C. Yue & B. Poh, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are key to comprehending the applications and potential uses of sulfonate salts. The formation of complexes with specific stoichiometry and the mechanisms of their thermal decomposition provide valuable information on the chemical nature of these compounds (S. Ito et al., 1979).

Scientific Research Applications

Respiratory Activity in Activated Sludge Microorganisms

Tetrasodium salts are used in the measurement of respiratory activity in activated sludge microorganisms. Tetrazolium salts, similar in structure to the tetrasodium compound, have been shown to be reduced to formazan products that are water-soluble. These compounds are utilized in the colorimetric estimation of electron transport system activity in populations of activated sludge microorganisms. The reduction of these salts is proportional to cell biomass and oxygen uptake, and it's susceptible to low levels of toxicants. Particularly, XTT, a tetrazolium salt, was found suitable for assay development and routine monitoring of wastewater treatment systems' performance due to its non-inhibitory nature and high reduction rate by sludge bacteria isolates (McCluskey, Quinn, & McGrath, 2005).

Photodynamic Therapy Sensitizers

Tetrasodium salts, specifically core-modified porphyrins, are used as novel, longer-wavelength-absorbing sensitizers for photodynamic therapy (PDT). They are synthesized as tetrasodium salts by sulfonation and have shown low dark toxicity and high accumulation in tumors. These compounds are effective against certain tumors in mice when used in PDT, indicating their potential as therapeutic agents (Stilts et al., 2000).

Synthesis of Sulfonated Porphyrin Monomers and Dimers

The compound is involved in a novel method for the synthesis of water-soluble sulfonated porphyrin monomers and dimers. These substances are synthesized through the introduction of the trimethylsilyl group on the phenyl rings and reaction with trimethylsilyl chlorosulfonate, indicating their utility in various chemical synthesis processes (Ye & Naruta, 2003).

properties

IUPAC Name

tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJHZNCSXLBXMY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H28N6Na4O17S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16066783

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.